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Introduction
SR10067 is a potent and selective synthetic agonist of the nuclear receptors REV-ERBα and

REV-ERBβ. These receptors are key components of the circadian clock machinery and have

emerged as critical regulators of various physiological processes, including inflammation, lipid

metabolism, and glucose homeostasis. This technical guide provides an in-depth overview of

the impact of SR10067 on cellular metabolism, with a focus on its mechanism of action, effects

on glycolysis and mitochondrial respiration, and detailed experimental protocols.

Mechanism of Action: REV-ERB Agonism
SR10067 exerts its biological effects by binding to and activating REV-ERBα (NR1D1) and

REV-ERBβ (NR1D2). Unlike many nuclear receptors that activate gene transcription, REV-

ERBs function primarily as transcriptional repressors. Upon ligand binding, REV-ERBs recruit

co-repressor complexes, such as the nuclear receptor co-repressor 1 (NCoR)/histone

deacetylase 3 (HDAC3) complex, to their target gene promoters, leading to the suppression of

gene expression. The target genes of REV-ERBs include core clock components like Bmal1

and a wide array of genes involved in metabolic pathways.

Signaling Pathway of SR10067 Action
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SR10067 signaling pathway.

Impact on Cellular Metabolism
Activation of REV-ERB by SR10067 leads to significant alterations in cellular metabolism,

primarily characterized by a suppression of glycolytic activity and a potential shift towards

oxidative metabolism.

Glycolysis
REV-ERB activation has been shown to repress the expression of key glycolytic enzymes.

While specific quantitative data for SR10067's direct impact on glycolytic flux is not extensively

published, studies on other REV-ERB agonists, such as GSK4112, in human gastric cancer

cells provide valuable insights.

Table 1: Effect of REV-ERB Agonist (GSK4112) on Glycolysis in Gastric Cancer Cells[1]
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Parameter Cell Line Treatment
Change from
Control

Glucose Consumption SGC-7901 GSK4112 (0.5 µM) -

GSK4112 (2 µM) ↓

BGC-823 GSK4112 (0.5 µM) -

GSK4112 (2 µM) ↓

Lactate Production SGC-7901 GSK4112 (0.5 µM) -

GSK4112 (2 µM) ↓

BGC-823 GSK4112 (0.5 µM) -

GSK4112 (2 µM) ↓

Note: "↓" indicates a significant decrease. "-" indicates no significant change. Data is qualitative

as presented in the source.

Mitochondrial Respiration
The impact of REV-ERB agonists on mitochondrial respiration is more complex and may be

cell-type dependent. Some studies with the related compound SR9009 have shown a decrease

in mitochondrial respiration in mouse embryonic stem cells; however, these effects were

suggested to be independent of REV-ERB.[2] Conversely, other research indicates that REV-

ERBα can promote mitochondrial biogenesis and increase oxygen consumption.[3][4] This

suggests that the net effect of SR10067 on mitochondrial function may depend on the specific

cellular context and the interplay between REV-ERB-dependent and -independent pathways.

Experimental Protocols
Seahorse XF Analyzer Workflow for Assessing Cellular
Metabolism
The Agilent Seahorse XF Analyzer is a key tool for assessing the metabolic effects of

compounds like SR10067 in real-time. It measures the oxygen consumption rate (OCR), an
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indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an

indicator of glycolysis.

Preparation

Seahorse XF Assay

Data Analysis

1. Seed cells in
Seahorse XF microplate

2. Treat cells with SR10067
(or vehicle control)

3. Equilibrate cells in
assay medium

4. Load sensor cartridge with
metabolic modulators

5. Run Seahorse XF Analyzer

6. Measure OCR and ECAR

7. Normalize data
(e.g., to cell number)

8. Interpret metabolic phenotype
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Seahorse XF experimental workflow.

Detailed Methodology: Seahorse XF Mito Stress Test
This protocol outlines the steps to assess mitochondrial function in cells treated with SR10067.

Cell Seeding: Seed cells at an optimal density in a Seahorse XF cell culture microplate and

allow them to adhere overnight.

Compound Treatment: Treat cells with the desired concentrations of SR10067 or vehicle

control for the specified duration.

Assay Medium: One hour prior to the assay, replace the culture medium with Seahorse XF

base medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate in

a non-CO2 incubator at 37°C.

Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge overnight in

Seahorse XF Calibrant at 37°C in a non-CO2 incubator.

Compound Loading: Load the injector ports of the hydrated sensor cartridge with the

following mitochondrial inhibitors (final concentrations may need to be optimized for the

specific cell type):

Port A: Oligomycin (inhibits ATP synthase)

Port B: FCCP (uncouples mitochondrial respiration)

Port C: Rotenone/Antimycin A (inhibit Complex I and III)

Assay Execution: Place the cell culture microplate in the Seahorse XF Analyzer and initiate

the Mito Stress Test protocol. The instrument will measure baseline OCR and ECAR,

followed by sequential injections of the inhibitors to determine key parameters of

mitochondrial function.

Data Normalization: After the assay, normalize the OCR and ECAR data to cell number,

protein concentration, or another appropriate metric.
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Conclusion
SR10067, as a potent REV-ERB agonist, holds significant potential for modulating cellular

metabolism. The available evidence strongly suggests that SR10067 can suppress glycolysis

by repressing the transcription of key glycolytic genes. Its effects on mitochondrial respiration

are more nuanced and may be context-dependent, warranting further investigation. The

experimental protocols and workflows detailed in this guide provide a framework for

researchers to further elucidate the metabolic impact of SR10067 and other REV-ERB

modulators, paving the way for potential therapeutic applications in metabolic diseases and

oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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